An In-depth Technical Guide to the 4(3H)-Quinazolinone Core Structure
An In-depth Technical Guide to the 4(3H)-Quinazolinone Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring. This privileged structure is of significant interest in medicinal chemistry due to its presence in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] The stability of the quinazolinone nucleus has made it a popular framework for the development of novel therapeutic agents.[3] Derivatives of 4(3H)-quinazolinone have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects.[1] This guide provides a comprehensive overview of the 4(3H)-quinazolinone core, including its synthesis, biological activities with quantitative data, key signaling pathways, and detailed experimental protocols.
Chemical Properties and Synthesis
The 4(3H)-quinazolinone structure allows for substitutions at various positions, primarily at the 2 and 3 positions, which significantly influences its biological activity. A strong lactam-lactim tautomerism is a key chemical feature of the 4(3H)-quinazolinone core.
The synthesis of the 4(3H)-quinazolinone core can be achieved through several methods, with the Niementowski reaction being one of the most common. This reaction typically involves the condensation of anthranilic acid with an amide. Other synthetic routes often utilize anthranilic acid derivatives, such as esters or amides, and can involve intermediates like 2-substituted benzoxazin-4-ones.
General Synthetic Workflow
A common synthetic strategy for producing 2,3-disubstituted 4(3H)-quinazolinones is depicted below. This workflow starts with the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, which then reacts with an amine to form the final quinazolinone product.
Biological Activities
The versatility of the 4(3H)-quinazolinone scaffold has led to the discovery of derivatives with a wide range of biological activities. The following sections summarize the key findings in major therapeutic areas.
Anticancer Activity
4(3H)-Quinazolinone derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell signaling, such as receptor tyrosine kinases and tubulin polymerization.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| EGFR Inhibitors | |||
| Compound 6d | NCI-H460 (Lung) | 0.789 | |
| Erlotinib analog | A431 | 0.005 | |
| Compound 8b | EGFR-TK | 0.00137 | |
| Tubulin Polymerization Inhibitors | |||
| Compound 101 | MCF-7 (Breast) | 0.34 | |
| Compound 101 | CA46 (Burkitt's lymphoma) | 1.0 | |
| Naphthyl 39 | HT29 (Colon) | <0.05 | |
| General Cytotoxic Agents | |||
| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |
| Compound 22a | HT-29 (Colon) | 7.23 | |
| Compound A3 | PC3 (Prostate) | 10 | |
| Compound A3 | MCF-7 (Breast) | 10 | |
| Compound 3d | HeLa (Cervical) | 10 | |
| Compound 3e | T98G (Glioblastoma) | 12 |
Antimicrobial Activity
Derivatives of 4(3H)-quinazolinone have been extensively studied for their antibacterial and antifungal properties. These compounds have shown efficacy against a range of pathogenic microorganisms, including drug-resistant strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Antibacterial | |||
| Hydrazone derivative 4a | E. coli | 4 | |
| Hydrazone derivative 4a | S. aureus | 8 | |
| Pyrazole derivative 5a | E. coli | 1 | |
| Pyrazole derivative 5a | S. aureus | 2 | |
| Compound 27 | MRSA | ≤0.5 | |
| Antifungal | |||
| Hydrazone derivative 4a | C. albicans | 2 | |
| Hydrazone derivative 4a | M. phaseolina | 8 | |
| Pyrazole derivative 5a | C. albicans | 4 |
Anti-inflammatory Activity
Several 4(3H)-quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | In vivo/In vitro Assay | ED50 / IC50 | Reference |
| Compound 4 | COX-2 Inhibition | IC50: 0.33 µM | |
| Compound 6 | COX-2 Inhibition | IC50: 0.40 µM | |
| Compound 5 | Carrageenan-induced paw edema | ED50: 50.3 mg/kg | |
| Compound 11b | Carrageenan-induced paw edema | Significant activity |
Key Signaling Pathways
EGFR Inhibition Pathway
A significant number of anticancer 4(3H)-quinazolinone derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. These compounds typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling.
Tubulin Polymerization Inhibition
Another important anticancer mechanism for 4(3H)-quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 4(3H)-quinazolinone derivatives.
Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)
Objective: To synthesize the parent 4(3H)-quinazolinone core from anthranilic acid and formamide (B127407).
Materials:
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Anthranilic acid
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Formamide
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Sand bath or heating mantle
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Beaker
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Stirring rod
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Filtration apparatus
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Methanol (B129727) for recrystallization
Procedure:
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In a flask, combine anthranilic acid (0.1 mol) and formamide (0.5 mol).
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Heat the mixture on a sand bath at 150-160 °C for 6-8 hours.
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Allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into a beaker containing crushed ice and water.
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Collect the resulting precipitate by filtration and wash thoroughly with water.
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Dry the crude product and recrystallize from methanol to obtain pure 4(3H)-quinazolinone.
Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
Objective: To synthesize 2,3-disubstituted-4(3H)-quinazolinone derivatives from anthranilic acid in a multi-step process.
Step 1: Synthesis of N-Acyl Anthranilic Acid
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Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).
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Slowly add the desired acyl chloride (e.g., benzoyl chloride) to the solution while stirring.
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Continue stirring at room temperature until the reaction is complete (monitor by TLC).
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Pour the reaction mixture into ice-water and acidify to precipitate the N-acyl anthranilic acid.
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Filter, wash with water, and dry the product.
Step 2: Synthesis of 2-Substituted-benzoxazin-4-one
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Reflux the N-acyl anthranilic acid with acetic anhydride for 2-3 hours.
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Remove the excess acetic anhydride under reduced pressure.
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Triturate the residue with a non-polar solvent (e.g., petroleum ether) to induce crystallization.
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Filter and dry the benzoxazin-4-one derivative.
Step 3: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
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Dissolve the 2-substituted-benzoxazin-4-one in a suitable solvent (e.g., glacial acetic acid or ethanol).
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Add the desired primary amine (e.g., aniline) to the solution.
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Reflux the mixture for 4-6 hours.
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Cool the reaction mixture and pour it into crushed ice.
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Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 4(3H)-quinazolinone derivatives on cancer cell lines.
Materials:
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Cancer cell lines (e.g., MCF-7, HCT-116)
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Complete growth medium (e.g., DMEM with 10% FBS)
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96-well plates
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Test compounds (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
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Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
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Prepare serial dilutions of the test compounds in the growth medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubate the plates for 48-72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4(3H)-quinazolinone derivatives against bacterial strains.
Materials:
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Bacterial strains (e.g., S. aureus, E. coli)
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Test compounds (dissolved in DMSO)
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Bacterial inoculum (adjusted to 0.5 McFarland standard)
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Positive control antibiotic (e.g., amoxicillin)
Procedure:
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Dispense 100 µL of MHB into each well of a 96-well plate.
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Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
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Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Add 10 µL of the diluted bacterial suspension to each well.
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Include a growth control (no compound) and a sterility control (no bacteria).
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Incubate the plates at 37 °C for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The 4(3H)-quinazolinone core structure represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to attract considerable research interest. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working on the development of novel therapeutics based on this promising heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent 4(3H)-quinazolinone-based drug candidates.
